molecular formula C20H21N3O2 B14978864 N-[3-(acetylamino)phenyl]-4-(1H-indol-3-yl)butanamide

N-[3-(acetylamino)phenyl]-4-(1H-indol-3-yl)butanamide

Cat. No.: B14978864
M. Wt: 335.4 g/mol
InChI Key: RJZJZSOGCXGQSA-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-4-(1H-indol-3-yl)butanamide is a synthetic organic compound characterized by a butanamide backbone linking two key moieties: a 3-(acetylamino)phenyl group and a 1H-indol-3-yl group.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-4-(1H-indol-3-yl)butanamide

InChI

InChI=1S/C20H21N3O2/c1-14(24)22-16-7-5-8-17(12-16)23-20(25)11-4-6-15-13-21-19-10-3-2-9-18(15)19/h2-3,5,7-10,12-13,21H,4,6,11H2,1H3,(H,22,24)(H,23,25)

InChI Key

RJZJZSOGCXGQSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CCCC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-4-(1H-indol-3-yl)butanamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of N-[3-(acetylamino)phenyl]-4-(1H-indol-3-yl)butylamine.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-4-(1H-indol-3-yl)butanamide involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. The acetylamino group may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Pharmacological Activity Key Differences
N-[3-(Acetylamino)phenyl]-4-(1H-indol-3-yl)butanamide Butanamide linker, 3-(acetylamino)phenyl, 1H-indol-3-yl Not specified in evidence (potential bioactivity inferred from analogs) Baseline compound for comparison
N-{1-[4-(Acetylamino)phenyl]-3-hydroxy-1-(1H-indol-3-yl)propan-2-yl}-2,2-dichloroacetamide (138) Propan-2-yl chain, dichloroacetamide, hydroxy group Analgesic activity (resembles chloramphenicol) Dichloroacetamide and hydroxyl group enhance polarity; likely different target vs. butanamide
N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3r) Tosyl (sulfonamide) group, acetylphenyl-indol Not specified (sulfonamide may improve solubility) Sulfonamide replaces butanamide; potential for altered pharmacokinetics
N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide derivatives Pyrimidine, cyclopropanesulfonamide, chloropyridinyl CTPS1 inhibitors (anti-proliferative) Pyrimidine and sulfonamide substituents target enzyme inhibition; lacks indole
MCHR1 Antagonists (e.g., FE@SNAP) Piperidinyl, difluorophenyl, fluoroethyl Melanin-concentrating hormone receptor antagonists Complex heterocyclic backbone; targets neuropsychiatric disorders
β-Alanine esters with azo groups Azo linkage, ethoxy/butoxy esters Likely industrial (dyes, non-pharmaceutical) Structurally distinct; acetylamino phenyl used in non-biological contexts

Structural Analysis

  • Shared Moieties: All compounds except the β-alanine esters and CTPS1 inhibitors incorporate aromatic groups (indole or phenyl) and amide/acetamide linkages. The acetylamino phenyl group is recurrent, suggesting its role in molecular recognition.
  • Functional Group Variations :
    • Compound 138 : Dichloroacetamide and hydroxyl groups may enhance binding to bacterial targets (analogous to chloramphenicol) .
    • 3r : Tosyl group improves solubility and stability, common in sulfonamide drugs .
    • FE@SNAP : Fluorine atoms and piperidinyl groups optimize receptor affinity and blood-brain barrier penetration .

Pharmacological Implications

  • Activity Gaps : While compound 138 shows analgesic activity , the target compound’s biological effects remain uncharacterized in the evidence.

Biological Activity

N-[3-(acetylamino)phenyl]-4-(1H-indol-3-yl)butanamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article presents a detailed overview of its biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O2C_{20}H_{21}N_{3}O_{2}, with a molecular weight of approximately 335.4 g/mol . The compound features an indole moiety connected to a phenyl group through a butanamide backbone, which is significant for its biological interactions.

1. Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects. These properties make it a candidate for treating conditions such as arthritis and chronic pain. The mechanism of action is likely related to the indole structure, which is known for its diverse biological activities.

2. Antitumor Activity

The indole derivatives have been associated with antitumor effects. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific activity of this compound in this regard requires further investigation but shows promise based on structural similarities.

3. Antimicrobial Properties

Studies on related compounds have demonstrated antimicrobial activity against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and Candida albicans . While specific data on this compound is limited, its structural features suggest potential efficacy against microbial infections.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-(4-acetamidophenyl)-4-(1-methylindol-3-yl)butanamideC18H22N2O2Similar but without phenolic substitutionAnticancer activity
N-(2-acetylaminophenyl)-4-(indol-3-yl)butanamideC18H22N2O2Contains acetylamino group on different positionAnti-inflammatory
5-Methylindole derivativesVariesIndole core with various substitutionsAntimicrobial properties

This table highlights how the unique combination of an acetylamino group and a butanamide linkage in this compound may enhance its binding affinity to biological targets compared to other derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of various substituted phenyl derivatives, establishing a quantitative structure-activity relationship (QSAR). These studies indicate that substituents on the phenolic ring significantly affect the biological activity of related compounds .

For instance, compounds with halogenated substitutions have shown enhanced antimicrobial effectiveness due to increased lipophilicity, facilitating membrane penetration . While specific data on this compound's antimicrobial activity remains to be fully characterized, its structural attributes suggest potential efficacy.

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